molecular formula C18H25F3N2O2 B2559667 tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate CAS No. 1219623-99-0

tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate

Cat. No.: B2559667
CAS No.: 1219623-99-0
M. Wt: 358.405
InChI Key: OFTADSCWSMXYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate is a carbamate-protected piperidine derivative featuring a 3-(trifluoromethyl)benzyl substituent at the piperidine nitrogen. This compound belongs to a class of intermediates widely used in medicinal chemistry and organic synthesis, particularly for introducing steric bulk and enhancing metabolic stability due to the tert-butoxycarbonyl (Boc) protecting group and the electron-withdrawing trifluoromethyl (CF₃) moiety.

Properties

IUPAC Name

tert-butyl N-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)22-15-7-9-23(10-8-15)12-13-5-4-6-14(11-13)18(19,20)21/h4-6,11,15H,7-10,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTADSCWSMXYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-(trifluoromethyl)benzyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Structure Representation

The compound features a piperidine ring with a trifluoromethylbenzyl moiety, which is essential for its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperidine derivatives, including tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate. Its mechanism of action involves:

  • Induction of Apoptosis : In vitro assays demonstrate that this compound can induce apoptosis in various cancer cell lines, including FaDu hypopharyngeal carcinoma cells. The compound exhibits significant cytotoxicity compared to standard chemotherapeutics like bleomycin.

Immunomodulatory Effects

The compound has shown promise as an immunotherapeutic agent:

  • PD-1/PD-L1 Pathway Inhibition : Studies indicate that it can enhance immune responses by inhibiting the PD-1/PD-L1 pathway. In experiments with mouse splenocytes, the compound effectively restored immune function at low concentrations (as low as 100 nM), suggesting potential applications in cancer immunotherapy.

Case Study 1: PD-L1 Inhibition

A doctoral thesis investigated the effects of several piperidine derivatives on PD-L1 inhibition. The study utilized rescue assays with mouse splenocytes exposed to recombinant PD-L1, revealing that this compound significantly restored immune function at specific concentrations.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, this compound was tested against various cancer cell lines, demonstrating dose-dependent cytotoxicity. The IC50 values indicated effective inhibition of cell proliferation at nanomolar concentrations, aligning with findings from other studies on similar compounds.

Activity Type Observation Reference
Induction of ApoptosisSignificant cytotoxicity in FaDu cells
PD-L1 InhibitionRestored immune function in splenocytes
Dose-Dependent CytotoxicityEffective inhibition at nanomolar concentrations

Mechanism of Action

The mechanism of action of tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the piperidine moiety may interact with specific receptors or enzymes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Key Findings :

  • The trifluoromethyl group enhances electron-withdrawing effects, improving resistance to enzymatic degradation compared to non-fluorinated analogs like tert-Butyl (1-benzylpiperidin-4-yl)methylcarbamate.
  • The 3-fluoro-4-(trifluoromethyl) variant (CAS 1286265-98-2) is industrially produced with 99% purity, indicating its scalability for pharmaceutical applications.

Piperidine Carbamate Derivatives with Alternative Protecting Groups

Compound Name Protecting Group/Modification CAS Number Applications Source
tert-Butyl 1-((benzyloxy)carbonyl)piperidin-4-ylcarbamate Benzyloxycarbonyl (Cbz) 159874-20-1 Dual protection in peptide synthesis ABChem
tert-Butyl benzyl pyrrolidine-1,3-dicarboxylate Dual carbamate on pyrrolidine 862885-08-3 Conformational studies ABChem

Key Findings :

  • The benzyloxycarbonyl (Cbz) group in tert-Butyl 1-((benzyloxy)carbonyl)piperidin-4-ylcarbamate offers orthogonal protection strategies, enabling sequential deprotection in multistep syntheses.
  • Dual carbamate derivatives (e.g., pyrrolidine-1,3-dicarboxylate) are less common but valuable for studying ring conformation.

Medicinal Chemistry Derivatives

The patent compound tert-Butyl [(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate () shares the Boc-protected amine and trifluoromethyl motif but incorporates a pyrimidine-piperazine pharmacophore. This highlights the broader utility of Boc-carbamates in coupling reactions for kinase inhibitors or protease-targeted drugs.

Research and Industrial Relevance

  • Synthetic Utility : The Boc group in these compounds facilitates clean deprotection under acidic conditions (e.g., HCl/dioxane), critical for constructing complex molecules.
  • Commercial Demand : Suppliers like CHEMLYTE SOLUTIONS CO.,LTD and CymitQuimica prioritize fluorinated analogs due to their use in high-value APIs (Active Pharmaceutical Ingredients).

Notes

  • Limitations : Direct pharmacological data for this compound are absent in the provided evidence; comparisons rely on structural analogs.

Biological Activity

tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine moiety, a trifluoromethyl-substituted benzyl group, and a tert-butyl carbamate structure, which contribute to its unique chemical properties and biological interactions.

  • IUPAC Name: tert-butyl N-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]carbamate
  • Molecular Formula: C18H25F3N2O2
  • Molecular Weight: 372.43 g/mol
  • CAS Number: 1219623-99-0

Synthesis

The synthesis of this compound typically involves:

  • Reaction of piperidine derivatives with tert-butyl chloroformate.
  • Coupling with 3-(trifluoromethyl)benzyl chloride, often using triethylamine as a base to facilitate the formation of the carbamate linkage.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound's binding affinity to proteins, while the piperidine moiety may interact with various receptors or enzymes involved in cellular signaling pathways.

Pharmacological Effects

Recent studies have indicated several pharmacological effects associated with this compound:

  • Antiinflammatory Activity:
    • Research has shown that derivatives of piperidine compounds can modulate inflammatory responses by inhibiting the NLRP3 inflammasome, a critical component in the inflammatory pathway. In vitro studies demonstrated that certain analogs could significantly reduce IL-1β release and pyroptotic cell death in THP-1 macrophages when tested at concentrations around 10 µM .
  • Antimicrobial Properties:
    • The presence of the trifluoromethyl group is known to enhance metabolic stability and bioavailability, potentially leading to increased antimicrobial activity against resistant strains of bacteria. Compounds with similar structures have shown promising results against Gram-positive bacteria, including MRSA and VRE .
  • Anticancer Potential:
    • Compounds featuring similar scaffolds have been evaluated for their anticancer activities, showing effectiveness in inhibiting cancer cell proliferation across various cancer types, including breast cancer (MDA-MB-231 cells) and lung cancer . The mechanism includes inducing apoptosis and disrupting microtubule assembly at specific concentrations.

Case Studies

StudyFindings
In vitro screening of piperidine derivativesDemonstrated significant inhibition of NLRP3 inflammasome activity, reducing IL-1β release by up to 50% .
Antimicrobial evaluationShowed effective inhibition against drug-resistant strains at low concentrations (0.78 - 3.125 µg/mL) .
Anticancer assaysInduced apoptosis in MDA-MB-231 cells at concentrations as low as 1 µM, enhancing caspase activity significantly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.